3-(3-methoxyphenyl)-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
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Description
3-(3-methoxyphenyl)-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N6O4 and its molecular weight is 394.391. The purity is usually 95%.
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Biological Activity
The compound 3-(3-methoxyphenyl)-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide (CAS Number: 2034368-47-1) is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates multiple bioactive moieties, including a pyrazole core and isoxazole derivatives, suggesting diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is C19H18N6O4, with a molecular weight of 394.4 g/mol. The structure includes:
- Pyrazole ring : A five-membered ring known for various biological activities.
- Isoxazole moiety : Contributes to the compound's potential antimicrobial and anti-inflammatory properties.
- Oxadiazole unit : Often associated with enhanced bioactivity in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various synthetic pathways to achieve the desired structural complexity. Common methods include:
- Formation of the pyrazole core through cyclization reactions.
- Introduction of isoxazole and oxadiazole groups via electrophilic substitution or condensation reactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Isoxazole derivatives | Antibacterial | < 1 µg/mL against various Gram-positive and Gram-negative bacteria |
Pyrazole derivatives | Antifungal | < 10 µg/mL against common fungal strains |
These findings suggest that the target compound may possess similar or enhanced antimicrobial activities due to its structural features.
Anti-inflammatory Properties
Compounds containing pyrazole and isoxazole rings are often evaluated for anti-inflammatory effects. Studies have shown that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX and LOX.
Case Studies
Several studies have explored related compounds with similar structures:
- Study on Isoxazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that isoxazole-containing compounds exhibited significant anti-inflammatory activity in animal models, reducing edema and pain responses significantly compared to controls .
- Pyrazole-Based Compounds : Another study highlighted the analgesic properties of pyrazole derivatives in rodent models, showing a dose-dependent reduction in pain response .
Structure–Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity.
- Positioning of Functional Groups : The spatial arrangement of functional groups affects binding affinity to biological targets.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-11-7-15(23-28-11)18-21-17(29-24-18)10-20-19(26)16-9-14(22-25(16)2)12-5-4-6-13(8-12)27-3/h4-9H,10H2,1-3H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZIBTCTQSPJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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